molecular formula C10H16Cl2N2O2S B2582845 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride CAS No. 2248246-29-7

4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2582845
CAS No.: 2248246-29-7
M. Wt: 299.21
InChI Key: LZWZYJCHJRPGMP-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a thiazole ring, a piperidine ring, and a carboxylic acid group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated synthesis systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and sulfoxides.

    Reduction: Alcohols, amines, and reduced thiazole derivatives.

    Substitution: Various substituted thiazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as infections, neurological disorders, and cancers.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole and piperidine rings play crucial roles in binding to the active sites of these targets, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid
  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride

Uniqueness

Compared to similar compounds, 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZYJCHJRPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCNC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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